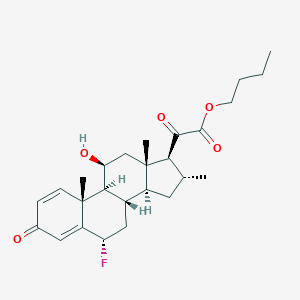

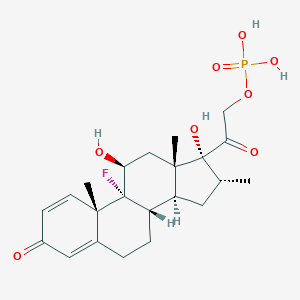

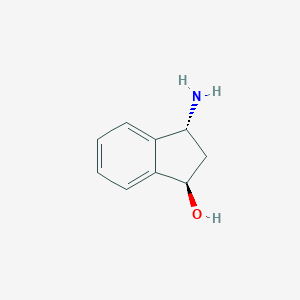

(1R,3R)-3-氨基-2,3-二氢-1H-茚-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and other physical and chemical properties .科学研究应用

生物医学

(1R,3R)-3-氨基-2,3-二氢-1H-茚-1-醇: 在生物医学领域,特别是新治疗剂的开发中具有潜在应用。 其结构可用于合成具有生物活性的分子,例如酶抑制剂或受体激动剂 .

药物递送

在药物递送领域,可以研究该化合物改变治疗剂药代动力学特性的能力。 其化学结构可能使其充当前药,增强药物的递送和疗效 .

诊断

该化合物的独特结构可用于诊断应用,可能作为造影剂或用于开发各种疾病的诊断检测的组分 .

生物成像

(1R,3R)-3-氨基-2,3-二氢-1H-茚-1-醇: 可能在生物成像技术中被探索使用。 其特性可能使其适合在分子成像中进行标记或标记,有助于生物过程的可视化 .

治疗

该化合物可能具有治疗应用,可能作为合成新药的先导化合物。 其结构可能与生物靶标相互作用,有助于疾病的治疗 .

环境修复

(1R,3R)-3-氨基-2,3-二氢-1H-茚-1-醇 可能用于环境修复。 它可以参与有害物质的分解或各种生态系统中的解毒过程 .

废水处理

作用机制

Target of Action

The primary target of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol, also known as 1R,3R-RSL3, is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 is a key enzyme in the body that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

1R,3R-RSL3 interacts with its target GPX4 by inhibiting its activity . This inhibition reduces the expression of GPX4 protein, leading to an increase in oxidative stress within the cell . This increased oxidative stress can lead to a type of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPX4 by 1R,3R-RSL3 affects the biochemical pathway of lipid peroxidation . In normal conditions, GPX4 reduces lipid peroxides and protects the cell from damage. When gpx4 is inhibited, lipid peroxides accumulate, leading to damage to the cell membrane and other cellular structures, ultimately leading to ferroptosis .

Pharmacokinetics

It is known that the compound is a negative control for 1s,3r-rsl3 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is the induction of ferroptosis, a form of regulated cell death . This occurs due to the accumulation of lipid peroxides in the cell, leading to oxidative damage and eventually cell death .

Action Environment

The action of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the oxidative damage caused by the inhibition of GPX4 . Additionally, the stability and efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other interacting molecules in the environment.

实验室实验的优点和局限性

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a two-step process. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, it is important to note that the compound is not approved for use in humans and its effects on humans are not fully understood.

未来方向

In order to fully understand the potential applications of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan, further research is needed. Potential future directions include further investigation into the compound’s potential as a pharmaceutical agent, its mechanism of action, and its biochemical and physiological effects. Additionally, further research is needed to determine the compound’s potential as a prodrug and its potential to reduce the risk of cardiovascular disease and improve cognitive function. Finally, further research is needed to determine the compound’s safety and efficacy in humans.

合成方法

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan is synthesized in a two-step process. In the first step, 2-bromo-3-hydroxyindan is reacted with sodium hydride in a reaction medium of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction produces (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan and sodium bromide. In the second step, the (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan is reacted with a solution of hydrochloric acid in methanol to produce the desired product.

安全和危害

属性

IUPAC Name |

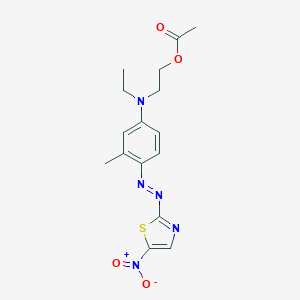

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)